molecular formula C17H26ClNO2 B15342504 2'-(2-Piperidinoethoxy)butyrophenone hydrochloride CAS No. 20800-18-4

2'-(2-Piperidinoethoxy)butyrophenone hydrochloride

Cat. No.: B15342504
CAS No.: 20800-18-4
M. Wt: 311.8 g/mol
InChI Key: OIXPENSLUUZMLG-UHFFFAOYSA-N
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Description

2'-(2-Piperidinoethoxy)butyrophenone hydrochloride is a complex organic compound with a molecular formula of C17H25NO2 and is provided as a hydrochloride salt . Its structure features a butyrophenone moiety, a chemical framework known to form the basis of various pharmaceuticals, particularly in the neurological and psychiatric domains . The compound's structure also incorporates a piperidine ring, which contributes to its ionic nature and influences its solubility profile . This compound is a subject of interest in medicinal chemistry and drug design, particularly for its potential interaction with neurotransmitter systems . Early-stage research suggests it may be studied for potential applications in treating neurological disorders, and its structure indicates it could act on the central nervous system . The presence of both hydrophobic (butanone and phenyl groups) and hydrophilic (piperidinium ion) elements in its structure results in a solubility profile that is expected to be better in a mixture of polar and non-polar solvents, such as ethanol or acetonitrile, than in purely aqueous solutions . This product is intended for research investigations and is strictly for laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers are encouraged to conduct their own safety and handling assessments prior to use.

Properties

CAS No.

20800-18-4

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

1-[2-(2-piperidin-1-ium-1-ylethoxy)phenyl]butan-1-one;chloride

InChI

InChI=1S/C17H25NO2.ClH/c1-2-8-16(19)15-9-4-5-10-17(15)20-14-13-18-11-6-3-7-12-18;/h4-5,9-10H,2-3,6-8,11-14H2,1H3;1H

InChI Key

OIXPENSLUUZMLG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=CC=C1OCC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Impact of Amine Substituents: Piperidine (6-membered ring): Likely offers metabolic stability and moderate lipophilicity, influencing blood-brain barrier penetration. Diisopropylamino (branched alkyl): Higher acute toxicity (oral LD₅₀ = 446 mg/kg in rats) compared to smaller amines, possibly due to prolonged receptor interaction . Dimethylamino: Lower molecular weight correlates with increased CNS toxicity (e.g., convulsions at 130 mg/kg in mice) . Pyrrolidine (5-membered ring): The methylenedioxy group in its structure may enhance binding to serotonin or dopamine receptors, common in psychoactive compounds .

Ketocaine HCl’s diisopropylamino group may contribute to its local anesthetic properties by blocking sodium channels, similar to lidocaine derivatives .

Toxicity Trends: Smaller amines (e.g., dimethylamino) show higher acute neurotoxicity, while bulkier substituents (e.g., diisopropylamino) may reduce absorption but increase tissue retention . Piperidine-based compounds lack direct toxicity data but are hypothesized to have intermediate potency due to balanced lipophilicity and steric effects.

Q & A

Q. What are the standard synthetic routes for 2'-(2-Piperidinoethoxy)butyrophenone hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via alkylation or coupling reactions. For example, alkylation of a phenoxy precursor with a piperidine-containing side chain is common. In one protocol, 4-chloro-p-fluorobutyrophenone derivatives are reacted with piperidinoethoxy intermediates under controlled conditions (e.g., reflux in anhydrous solvents like dichloromethane or THF) . Intermediates are characterized using HPLC (for purity >97%) and NMR (¹H/¹³C for structural confirmation). For instance, the ketone group in butyrophenone derivatives shows a distinct carbonyl peak at ~200 ppm in ¹³C NMR .

Q. How can researchers ensure the stability and solubility of this compound in aqueous biological assays?

The hydrochloride salt form enhances water solubility due to ionic dissociation. For stability, store the compound in well-closed containers at room temperature, avoiding moisture and light . Pre-dissolve in DMSO (≤10% v/v) for cell-based assays, and confirm stability via UV-Vis spectroscopy (absorbance at 260-280 nm) over 24 hours .

Q. What analytical methods are recommended for purity assessment?

Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection at 254 nm. Compare retention times against USP reference standards . For trace impurities, employ LC-MS in positive ion mode to detect byproducts (e.g., dealkylated or oxidized derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution rates for piperidinoethoxy coupling .
  • Catalysts : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance interfacial reactions .
  • Temperature : Maintain 60–80°C for exothermic steps to minimize side reactions (e.g., hydrolysis of ethoxy groups) .
  • Workup : Purify crude products via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

Discrepancies may arise from:

  • Batch variability : Ensure consistent synthesis protocols and quantify impurities (e.g., residual solvents via GC-MS) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 ± 0.2) to reduce variability .
  • Metabolic interference : Perform LC-MS/MS to identify metabolites that may antagonize or enhance activity .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Docking studies : Use AutoDock Vina to model binding to dopamine D2 receptors (PDB ID: 6CM4). Focus on the piperidinoethoxy group’s interaction with hydrophobic pockets .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR : Corrogate substituent effects (e.g., fluoro vs. methoxy groups) on binding affinity using MOE software .

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